4-Methylphenyl 4-chlorobutanoate
Overview
Description
4-Methylphenyl 4-chlorobutanoate is an organic compound with the molecular formula C11H13ClO2. It is also known by its IUPAC name, 4-chlorobutanoate de 4-méthylphényle . This compound is characterized by the presence of a 4-methylphenyl group attached to a 4-chlorobutanoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-chlorobutanoate typically involves the esterification of 4-chlorobutanoic acid with 4-methylphenol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield of the desired product. The use of automated systems also ensures consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-chlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoate moiety can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 4-Methylphenyl 4-hydroxybutanoate, 4-Methylphenyl 4-aminobutanoate.
Reduction: 4-Methylphenyl 4-hydroxybutanoate.
Oxidation: 4-Carboxyphenyl 4-chlorobutanoate.
Scientific Research Applications
4-Methylphenyl 4-chlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in the presence of esterases, releasing 4-methylphenol and 4-chlorobutanoic acid. These products can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 4-hydroxybutanoate
- 4-Methylphenyl 4-aminobutanoate
- 4-Carboxyphenyl 4-chlorobutanoate
Uniqueness
4-Methylphenyl 4-chlorobutanoate is unique due to the presence of both a 4-methylphenyl group and a 4-chlorobutanoate moiety. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo various chemical transformations.
Properties
IUPAC Name |
(4-methylphenyl) 4-chlorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-9-4-6-10(7-5-9)14-11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXKOQZXHRYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406624 | |
Record name | 4-METHYLPHENYL 4-CHLOROBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23051-24-3 | |
Record name | 4-METHYLPHENYL 4-CHLOROBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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